molecular formula C10H10FN3O2S B2781252 (4-Fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)cyanamide CAS No. 1607314-16-8

(4-Fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)cyanamide

Cat. No.: B2781252
CAS No.: 1607314-16-8
M. Wt: 255.27
InChI Key: PUTATLAXRMKCSV-UHFFFAOYSA-N
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Description

(4-Fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)cyanamide is an organic compound characterized by the presence of a fluoro-substituted nitrophenyl group attached to a cyanamide moiety through a methylsulfanylethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)cyanamide typically involves a multi-step process. One common method starts with the nitration of 4-fluoroaniline to obtain 4-fluoro-3-nitroaniline. This intermediate is then subjected to a nucleophilic substitution reaction with 2-chloroethyl methyl sulfide to form the corresponding 2-methylsulfanylethyl derivative. Finally, the cyanamide group is introduced through a reaction with cyanogen bromide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanylethyl group, leading to the formation of sulfoxides and sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: 4-Amino-3-nitrophenyl-(2-methylsulfanylethyl)cyanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)cyanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)cyanamide involves its interaction with molecular targets such as enzymes and receptors. The fluoro and nitro groups play a crucial role in binding to active sites, while the cyanamide moiety can form covalent bonds with nucleophilic residues. This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • (4-Fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)amine
  • (4-Fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)thiourea
  • (4-Fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)urea

Comparison: Compared to its analogs, (4-Fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)cyanamide is unique due to the presence of the cyanamide group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications where covalent modification of target proteins is desired.

Properties

IUPAC Name

(4-fluoro-3-nitrophenyl)-(2-methylsulfanylethyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O2S/c1-17-5-4-13(7-12)8-2-3-9(11)10(6-8)14(15)16/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTATLAXRMKCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCN(C#N)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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